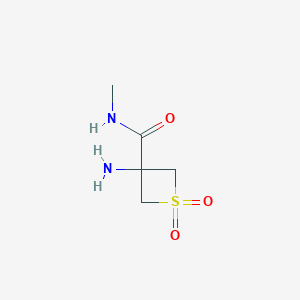

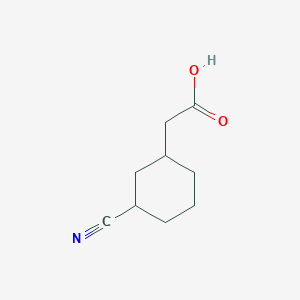

![molecular formula C12H13NO5 B2547810 Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate CAS No. 312598-51-9](/img/structure/B2547810.png)

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

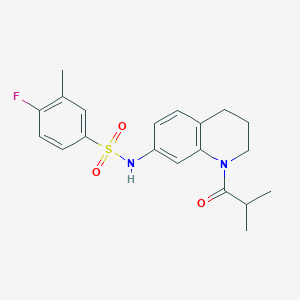

“Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate” is a chemical compound with the molecular formula C12H13NO5 . It’s a derivative of oxazolidine, a five-membered heterocycle ring with the formula (CH2)3(NH)O .

Synthesis Analysis

Oxazolidines, the parent compounds of “Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate”, are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . A novel synthesis of the oxazolidinone antithrombotic agent Rivaroxaban has been developed, which might provide insights into the synthesis of similar compounds .科学的研究の応用

- Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has been investigated for its potential as an antithrombotic agent. Thrombosis, the formation of blood clots, is a critical factor in cardiovascular diseases. Researchers have explored this compound’s ability to inhibit clot formation and prevent thrombotic events .

- The compound’s structure suggests it may possess antibacterial activity. While specific studies on its antibacterial effects are limited, further research could uncover its potential in combating bacterial infections .

- Oxidative stress contributes to various diseases. Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate might exhibit antioxidant properties, scavenging free radicals and protecting cells from damage. However, more investigations are needed to confirm this .

- The synthesis of pyrrole-3-carboxylic acid amides, a substructure central to successful drugs like Atorvastatin and Sunitinib, underscores the importance of related compounds. Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate could serve as a scaffold for designing novel drugs .

- Beyond its biological applications, this compound contributes to the field of organic synthesis. Its straightforward synthetic procedure and high yield make it valuable for chemical research and development .

Antithrombotic Activity

Antibacterial Properties

Antioxidant Potential

Drug Development

Chemical Synthesis and Organic Chemistry

作用機序

Target of Action

Similar compounds such as oxazolidinone derivatives have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .

Mode of Action

It can be inferred that if it acts similarly to other oxazolidinone derivatives, it may inhibit its target enzyme, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

If it acts similarly to other oxazolidinone derivatives, it may affect the coagulation pathway by inhibiting Factor Xa .

Result of Action

If it acts similarly to other oxazolidinone derivatives, it may lead to a disruption in the normal coagulation process .

特性

IUPAC Name |

methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGFUQOMIAQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)

![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)

![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)

![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)